

troubleshooting peak tailing for alkanes in gas chromatography

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Compound of Interest

Compound Name: 2,3,5-Trimethylheptane

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Technical Support Center: Gas Chromatography

Welcome to the technical support center. This guide provides troubleshooting assistance and answers to frequently asked questions regarding peak tailing for alkanes in gas chromatography (GC).

Troubleshooting Guide: Peak Tailing for Alkanes

This guide will help you diagnose and resolve common issues related to asymmetrical peak shapes in your GC analysis of alkanes.

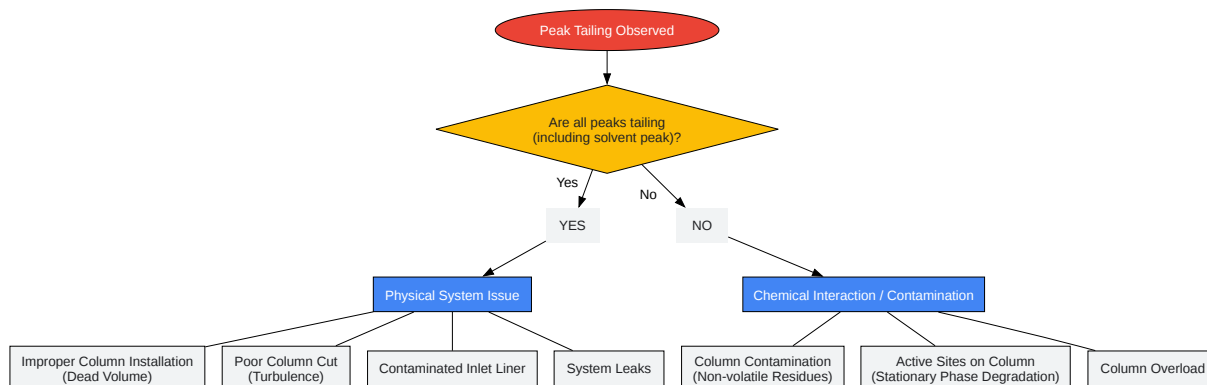
Q1: What is peak tailing in gas chromatography?

Peak tailing is a phenomenon where a chromatographic peak appears asymmetrical, with its trailing edge being broader than its leading edge.^{[1][2]} In an ideal chromatogram, peaks should be symmetrical or "Gaussian".^[2] This distortion can negatively impact your analysis by reducing the resolution between closely eluting compounds and making accurate peak integration and quantification less precise and reproducible.^[1] A tailing or asymmetry factor greater than 1.5 is a typical indicator of a significant issue that needs investigation.^{[1][2]}

Q2: I'm observing peak tailing. Where do I start?

The first step is to determine the scope of the problem. Observe your chromatogram to see if all peaks, including the solvent peak, are tailing, or if the issue is confined to specific analyte peaks. This initial diagnosis will help you narrow down the potential causes.

A logical workflow for troubleshooting this issue is presented below.



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Caption: A logical workflow for troubleshooting peak tailing in GC.

Q3: All of my peaks are tailing, including the solvent peak. What does this mean?

When all peaks in a chromatogram exhibit tailing, the cause is typically a physical issue within the GC system that disrupts the carrier gas flow path, rather than a specific chemical interaction.^{[1][2]} This can create turbulence or unswept (dead) volumes.^[1]

Common Causes & Solutions

Cause	Description	Recommended Action
Improper Column Installation	The column may be positioned too high or too low in the inlet, creating dead volume where the sample can be diluted before reaching the column.[1][2]	Reinstall the column according to the manufacturer's instructions for the correct insertion depth.
Poor Column Cut	A ragged, uneven, or non-perpendicular column cut can disrupt the smooth flow of carrier gas, causing turbulence.[1][2]	Trim the column using a ceramic scoring wafer to ensure a clean, 90° cut. Inspect the cut with a magnifying glass.[1]
Contaminated or Active Inlet Liner	The inlet liner can become contaminated with non-volatile residues from previous injections, creating active sites that interact with analytes.[3]	Replace the inlet liner and septum.[1] This should be part of routine maintenance.[3]
System Leaks	Leaks at the inlet or detector connections can disrupt the pressure and flow uniformity of the carrier gas.[1]	Perform a leak check of the system, paying close attention to the inlet and detector fittings.

Q4: Only some of my alkane peaks are tailing. What could be the cause?

If only specific analyte peaks are tailing, the issue is more likely due to chemical interactions between those specific analytes and active sites within the GC system, or other issues related to the sample itself.[1] While alkanes are generally non-polar, peak tailing can still occur.[2]

Common Causes & Solutions

Cause	Description	Recommended Action
Column Contamination	Non-volatile residues from previous samples can accumulate at the head of the column.[1][4] These residues can interfere with the partitioning of analytes into and out of the stationary phase.[5]	Trim 10-20 cm from the front of the column to remove the contaminated section.[6] Using a guard column can also help prevent contamination of the analytical column.
Active Sites on Column	Over time, the stationary phase can degrade due to heat or oxygen exposure, exposing active silanol groups on the fused silica surface.[1][5] While less common for non-polar alkanes, these sites can still cause interactions.[1]	Condition the column according to the manufacturer's instructions.[7] If the column is old or severely degraded, it may need to be replaced.[1]
Column Overload	Injecting too much sample can saturate the stationary phase, leading to peak distortion that can appear as tailing.[6][8]	Reduce the injection volume or dilute the sample.[1]
Solvent Effects (Splitless Injection)	If the initial oven temperature is not set correctly relative to the solvent's boiling point, it can cause poor focusing of the analyte band at the head of the column.[2] A slow purge of the solvent from the inlet can also create the appearance of a tailing peak.[6]	Ensure the initial oven temperature is about 20°C below the boiling point of the sample solvent.[9] Check and optimize the split/purge activation time.[6]

Experimental Protocols

Protocol 1: Column Trimming

This procedure is used to remove contaminated or damaged sections from the front of the GC column.

- **Cool Down:** Ensure the GC oven, inlet, and detector are at room temperature.
- **Turn Off Gas:** Turn off the carrier gas flow.
- **Remove Column:** Carefully disconnect the column from the inlet.
- **Trim:** Using a ceramic scoring wafer, gently score the column about 10-20 cm from the inlet end.[\[6\]](#)
- **Break:** Hold the column on either side of the score and snap it cleanly.
- **Inspect the Cut:** Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges or shards.[\[1\]](#) If the cut is not clean, repeat the process.
- **Reinstall Column:** Reinstall the column in the inlet, ensuring the correct insertion depth according to the manufacturer's instructions.
- **Restore Gas Flow and Check for Leaks:** Turn the carrier gas back on and perform a leak check at the inlet fitting.
- **Condition the Column:** Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.[\[1\]](#)

Protocol 2: Inlet Liner and Septum Replacement

This protocol details the routine maintenance of replacing the inlet liner and septum.

- **Cool Down:** Ensure the GC inlet is at a safe temperature (below 50°C).
- **Turn Off Gas:** Turn off the carrier gas.
- **Remove Inlet Nut:** Unscrew the retaining nut at the top of the inlet.
- **Replace Septum:** Remove the old septum and replace it with a new one. Be careful not to overtighten the nut, as this can cause the septum to core.[\[1\]](#)

- **Access Liner:** After replacing the septum, proceed to access the liner by removing the appropriate fittings as per your instrument's manual.
- **Remove Old Liner:** Carefully remove the old liner, noting its orientation and any packing material like glass wool.
- **Install New Liner:** Insert the new, deactivated liner, ensuring it is oriented correctly.
- **Reassemble:** Reassemble the inlet fittings.
- **Restore Gas Flow and Check for Leaks:** Turn the carrier gas back on and perform a leak check.
- **Equilibrate:** Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.^[1]

Frequently Asked Questions (FAQs)

Q: My peak tailing has been getting progressively worse over time. What should I investigate?

A: Gradual deterioration of peak shape often points to the accumulation of contaminants or the degradation of consumable parts.^{[1][6]} The most likely culprits are contamination of the inlet liner or the front of the GC column.^[1] Start by performing routine maintenance: replace the inlet liner and septum.^[10] If the problem persists, trim 10-20 cm from the inlet side of the column.^[6]

Q: Can the injection technique itself cause peak tailing? A: Yes, poor injection technique can lead to peak tailing.^[6] Overloading the column by injecting too large a sample volume is a common cause.^[8] Additionally, for splitless injections, a mismatch between the solvent and the initial oven temperature can lead to poor analyte focusing and cause peak distortion.^[2]

Q: Are alkanes susceptible to interactions with active sites? A: Generally, alkanes are non-polar and have weak interactions with the stationary phase, making them less susceptible to tailing from active sites compared to polar compounds.^{[1][4]} However, severe degradation of the stationary phase can expose a high number of active silanol groups, which can cause tailing even for non-polar compounds like alkanes.^{[1][4]}

Q: I've tried everything in the guide and still have peak tailing. What else could it be? A: If you have systematically addressed all the common physical and chemical causes, consider more subtle issues. Ensure your carrier gas is of high purity and that the gas traps (oxygen, moisture, hydrocarbon) are functional, as impurities can damage the column over time.[7] Also, double-check all system temperatures (inlet, oven, detector) to ensure they are set appropriately for your analysis and are not too low, which can cause condensation and subsequent tailing.[4] Finally, consider the possibility that the column itself has reached the end of its lifespan and requires replacement.[1]

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